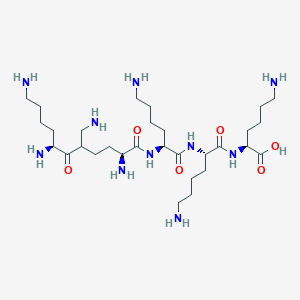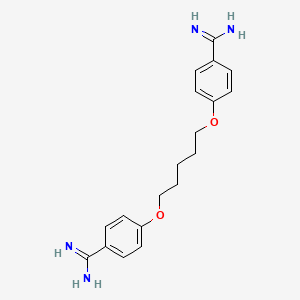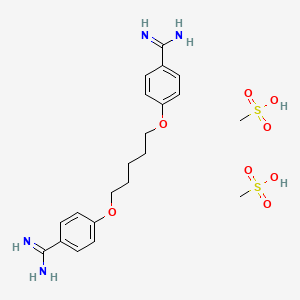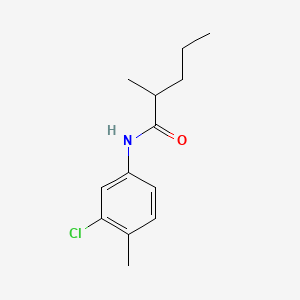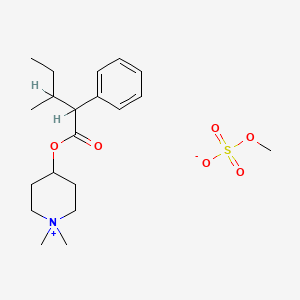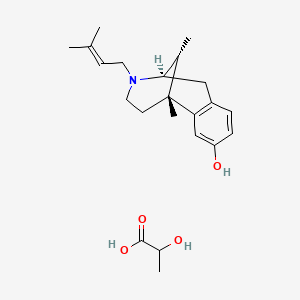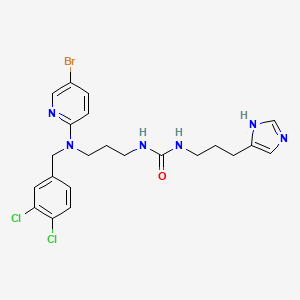
NNC 26-9100
Übersicht
Beschreibung
NNC 26-9100 ist ein selektiver Agonist für den Somatostatin-Rezeptor-Subtyp 4 (sst4). Es wurde gezeigt, dass es signifikante Auswirkungen auf die Mikroglia-Aktivität hat, insbesondere im Zusammenhang mit neuroinflammatorischen Erkrankungen wie der Alzheimer-Krankheit. Diese Verbindung hat die Fähigkeit gezeigt, die Phagozytose von Amyloid-Beta-Peptiden zu verstärken, die Produktion von Stickstoffmonoxid zu hemmen und den zytosolischen Kalziumspiegel in Mikrogliazellen zu senken .
Präparationsmethoden
Die Syntheseroute für this compound umfasst mehrere wichtige Schritte, darunter die Bildung der Kernstruktur und die Einführung spezifischer funktioneller Gruppen, um die Selektivität für den Somatostatin-Rezeptor-Subtyp 4 zu erreichen. Die genaue Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich im Detail veröffentlicht.
Wissenschaftliche Forschungsanwendungen
NNC 26-9100 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den Somatostatin-Rezeptor-Subtyp 4 und seine Rolle in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Mikroglia-Aktivität und sein Potenzial, neuroinflammatorische Reaktionen zu modulieren.
Medizin: Wird als potenzielles therapeutisches Mittel für neurodegenerative Erkrankungen wie die Alzheimer-Krankheit untersucht, da es die Amyloid-Beta-Clearance verbessern und die Neuroinflammation reduzieren kann.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Somatostatin-Rezeptor-Subtyp 4 abzielen, sowie bei der Untersuchung von Rezeptor-Ligand-Wechselwirkungen
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an den Somatostatin-Rezeptor-Subtyp 4. Diese Bindung aktiviert nachgeschaltete Signalwege, die zur Modulation der Mikroglia-Aktivität führen. Genauer gesagt verstärkt die Verbindung die Phagozytose von Amyloid-Beta-Peptiden, hemmt die Produktion von Stickstoffmonoxid und senkt den zytosolischen Kalziumspiegel. Diese Effekte werden durch die Aktivierung des Somatostatin-Rezeptor-Subtyps 4 und die anschließende Modulation intrazellulärer Signalkaskaden vermittelt .
Wirkmechanismus
Target of Action
NNC 26-9100 is a selective somatostatin sst4 receptor full agonist . The primary target of this compound is the somatostatin sst4 receptor, which it interacts with more than 100-fold selectivity over sst2 receptors . The somatostatin sst4 receptor plays a crucial role in the regulation of numerous physiological processes, including neurotransmission, secretion of growth hormone, and cell proliferation .
Mode of Action
this compound interacts with its primary target, the somatostatin sst4 receptor, by binding to it with high affinity (Ki: 6 nM, EC50: 2 nM) . This interaction triggers a series of intracellular events that lead to the compound’s biological effects .
Biochemical Pathways
The compound this compound has been shown to increase the phagocytosis of Aβ1-42, inhibit nitric oxide production, and decrease calcium in BV2 microglia cells . These effects are particularly relevant in the context of Alzheimer’s disease (AD), where the compound’s ability to enhance the clearance of Aβ1-42 and decrease nitrosative stress could have therapeutic benefits .
Pharmacokinetics
The compound’s potent inhibitory effects on forskolin-induced camp accumulation suggest that it is capable of exerting its effects at the cellular level .
Result of Action
this compound has been shown to decrease nitrosative stress and microglia cell damage during lipopolysaccharide (LPS)-induced activation and enhance phagocytosis of Aβ1-42 during non-inflammatory conditions . These results suggest that this compound may have beneficial effects in AD and in inflammatory diseases of the brain through enhancement of microglial Aβ clearance, and cell protective effects through prevention of elevated cytosolic calcium and inhibition of nitric oxide release .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS). For instance, in the presence of LPS, this compound has been shown to decrease LPS-induced lactate dehydrogenase release, nitrite release, and cytosolic calcium . In the absence of LPS, this compound increased uptake of FITC-tagged Aβ1-42 . These findings suggest that the compound’s action, efficacy, and stability can be influenced by the cellular and molecular environment.
Biochemische Analyse
Biochemical Properties
NNC 26-9100 plays a crucial role in biochemical reactions by acting as a selective agonist for the somatostatin receptor subtype-4 (sst4). It displays over 100-fold selectivity for sst4 receptors compared to sst2 receptors, with Ki values of 6 nM and 621 nM, respectively . This compound inhibits forskolin-induced cAMP accumulation with an EC50 of 26 nM . The compound interacts with enzymes such as neprilysin, increasing its activity and thereby enhancing the degradation of amyloid-beta (Aβ) peptides . This interaction is significant in the context of Alzheimer’s disease, where the accumulation of Aβ peptides is a hallmark.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in microglial cells. In BV2 microglia cells, this compound increases the phagocytosis of Aβ1-42, inhibits nitric oxide production, and decreases cytosolic calcium levels . These effects suggest that this compound can reduce nitrosative stress and microglial cell damage during inflammatory conditions, while enhancing the clearance of Aβ peptides during non-inflammatory conditions . Additionally, this compound has been observed to enhance learning and memory in mouse models of Alzheimer’s disease by increasing neprilysin activity and decreasing the expression of Aβ oligomers .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the somatostatin receptor subtype-4 (sst4). This binding inhibits forskolin-induced cAMP accumulation, which is a key signaling pathway in various cellular processes . This compound also increases the activity of neprilysin, an enzyme responsible for degrading Aβ peptides, thereby reducing their accumulation . The compound’s ability to decrease nitric oxide production and cytosolic calcium levels further contributes to its protective effects on microglial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time points. For instance, in BV2 microglia cells, the compound decreased LPS-induced lactate dehydrogenase release and nitrite production after 24 hours . Additionally, this compound increased the uptake of FITC-tagged Aβ1-42 in the absence of LPS . These findings suggest that this compound has both immediate and sustained effects on microglial activity and Aβ clearance.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of Alzheimer’s disease, this compound enhanced learning and memory, increased neprilysin activity, and decreased Aβ oligomer expression . The specific dosage thresholds and potential toxic effects at high doses have not been extensively documented in the available literature.
Metabolic Pathways
This compound is involved in metabolic pathways that include the activation of neprilysin, an enzyme that degrades Aβ peptides . By increasing neprilysin activity, this compound enhances the clearance of Aβ peptides, which is crucial in the context of Alzheimer’s disease . The compound’s interaction with somatostatin receptors also plays a role in modulating various metabolic processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with somatostatin receptors. The compound has been shown to cross the blood-brain barrier and distribute within the brain, which is essential for its effects on microglial cells and Aβ clearance . The transport and distribution of this compound are facilitated by its high selectivity for sst4 receptors.
Subcellular Localization
The subcellular localization of this compound is primarily within microglial cells, where it exerts its effects on Aβ clearance and nitric oxide production . The compound’s interaction with somatostatin receptors and neprilysin suggests that it may localize to specific cellular compartments involved in these processes. Detailed information on the exact subcellular localization and any post-translational modifications directing this compound to specific organelles is limited in the available literature.
Vorbereitungsmethoden
The synthetic route for NNC 26-9100 involves several key steps, including the formation of the core structure and the introduction of specific functional groups to achieve selectivity for the somatostatin receptor subtype 4. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Analyse Chemischer Reaktionen
NNC 26-9100 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Halogenatome, die in seiner Struktur vorhanden sind. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. .
Vergleich Mit ähnlichen Verbindungen
NNC 26-9100 ist einzigartig in seiner hohen Selektivität für den Somatostatin-Rezeptor-Subtyp 4, mit einer über 100-fachen Selektivität im Vergleich zu anderen Somatostatin-Rezeptor-Subtypen. Ähnliche Verbindungen sind:
CH-275: Ein selektiver Agonist für den Somatostatin-Rezeptor-Subtyp 1.
sst 3-ODN-8: Ein Antagonist für den Somatostatin-Rezeptor-Subtyp 3.
Octreotid: Ein zyklisches Peptid, das auf mehrere Somatostatin-Rezeptor-Subtypen wirkt, jedoch mit geringerer Selektivität als this compound
This compound zeichnet sich durch seine potente und selektive Wirkung auf den Somatostatin-Rezeptor-Subtyp 4 aus, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
1-[3-[(5-bromopyridin-2-yl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrCl2N6S/c23-17-5-7-21(29-12-17)31(14-16-4-6-19(24)20(25)11-16)10-2-9-28-22(32)27-8-1-3-18-13-26-15-30-18/h4-7,11-13,15H,1-3,8-10,14H2,(H,26,30)(H2,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREJDUPKGMFJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN(CCCNC(=S)NCCCC2=CN=CN2)C3=NC=C(C=C3)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrCl2N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199522-35-5 | |
| Record name | NNC-26-9100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199522355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NNC-26-9100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X9D329ZX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea (NNC 26-9100)?
A1: this compound acts as a selective agonist of the somatostatin receptor subtype 4 (SST4). [, , , ] This means it binds to SST4 and activates it, mimicking the effects of the natural ligand, somatostatin. [, , , ] This activation leads to a decrease in the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule involved in various cellular processes. []
Q2: What makes this compound unique compared to other somatostatin agonists?
A2: this compound exhibits high selectivity for SST4 over other somatostatin receptor subtypes (SST1, SST2, SST3, and SST5). [, , , ] This selectivity is important because it allows for targeted therapeutic effects with potentially fewer off-target side effects associated with the activation of other SST subtypes.
Q3: How potent is this compound in activating SST4?
A3: Studies have shown that this compound displays high affinity for SST4, with a Ki value of 6 nM. [, ] This indicates a strong binding interaction between the compound and the receptor. Additionally, it effectively inhibits forskolin-induced cAMP accumulation in cells expressing SST4 with an EC50 of 2 nM, demonstrating its potency as an agonist. []
Q4: Has this compound been investigated for potential therapeutic applications?
A4: While research is ongoing, several preclinical studies suggest potential therapeutic applications for this compound:
- Pain Management: this compound demonstrated significant analgesic effects in a mouse model of chronic neuropathic pain. [] This effect is attributed to the activation of SST4 receptors in sensory nerves, which are known to modulate pain perception. []
- Alzheimer's Disease: Research indicates that this compound may enhance the clearance of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, by microglia. [, , , ] It has been shown to increase Aβ1-42 phagocytosis and decrease extracellular and intracellular Aβ1-42 trimers in microglial cells. [, , ] Additionally, this compound mitigated the toxic effects of soluble Aβ42 oligomers in a metalloproteinase-dependent manner. []
- Learning and Memory Enhancement: Chronic administration of this compound has been shown to improve learning and memory in SAMP8 mice, a model of accelerated aging and cognitive decline. [] This effect was also observed in ApoE4 knock-in mice, another model relevant to Alzheimer's disease, where this compound improved object recognition memory. []
Q5: How does the structure of this compound contribute to its activity and selectivity?
A5: While the exact binding interactions of this compound with SST4 haven't been fully elucidated, structure-activity relationship (SAR) studies using thiourea analogs provide some insights. [, ] These studies highlight the importance of the following structural features:
- Heteroaromatic Nucleus (Pyridine): Mimics the Trp8 residue of somatostatin and is crucial for interaction with SST4. [, ] Modifications to this moiety can significantly impact affinity and selectivity. []
- Aromatic Group: Mimics the Phe7 residue of somatostatin and contributes to the overall binding affinity. [, ]
- Basic Imidazole Group: Mimics the Lys9 residue of somatostatin and is thought to be involved in interactions with the receptor. [, ]
- Thiourea Linker: Connects the key pharmacophoric elements and is essential for optimal positioning within the binding pocket. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



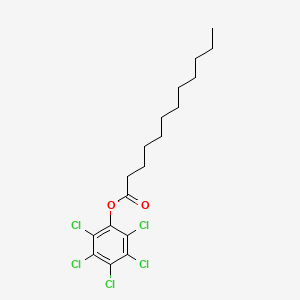
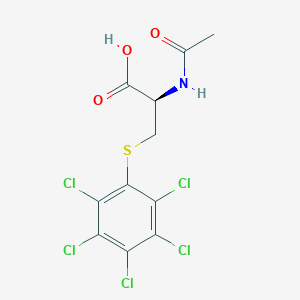
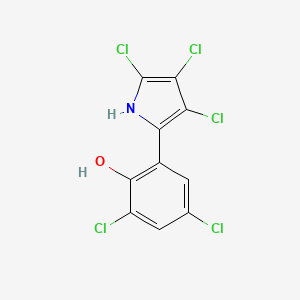
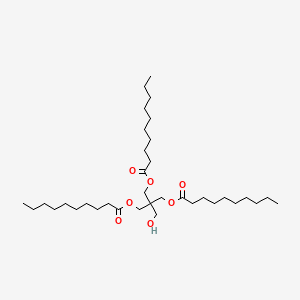
![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)
